molecular formula C18H24FN3O2S2 B2734787 5-ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1049392-15-5

5-ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2734787
CAS No.: 1049392-15-5
M. Wt: 397.53
InChI Key: RFXPSJCSNVRXLW-UHFFFAOYSA-N
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Description

5-ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide is a synthetic chemical compound designed for research applications, integrating two pharmacologically significant moieties: a thiophene-sulfonamide scaffold and a piperazine ring system. The thiophene-sulfonamide component is a privileged structure in medicinal chemistry, known for its diverse biological attributes and presence in various therapeutic agents . Sulfonamide derivatives are extensively investigated in oncology research and have been identified as potent activators of metabolic targets such as pyruvate kinase M2 (PKM2), a protein critical in cancer cell metabolism . Furthermore, sulfonamide-based thiophene derivatives have been explored as anti-cancer agents, with some functioning as inhibitors of specific kinases like cell division cycle 7-related protein kinase . The piperazine ring serves as a versatile linker, often improving the physicochemical properties of a molecule, such as aqueous solubility and bioavailability, which is beneficial for in vitro assay performance . The 4-fluorophenyl substitution on the piperazine is a common feature in bioactive compounds, potentially influencing target binding affinity and metabolic stability . This compound is intended for research use only and is a valuable tool for scientists exploring new chemical entities in areas including enzyme inhibition, oncology, and metabolic disease research.

Properties

IUPAC Name

5-ethyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O2S2/c1-2-17-7-8-18(25-17)26(23,24)20-9-10-21-11-13-22(14-12-21)16-5-3-15(19)4-6-16/h3-8,20H,2,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXPSJCSNVRXLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethyl Group Introduction at Thiophene C-5

The ethyl group is introduced via Suzuki-Miyaura cross-coupling using 5-bromothiophene and ethyl boronic acid. The reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a base (K₂CO₃) and microwave irradiation (100°C, 20 min), achieving yields >85%. Alternative methods include:

  • Friedel-Crafts alkylation : Limited by poor regioselectivity for C-5 substitution.
  • Directed ortho-metalation : Using LDA (lithium diisopropylamide) to deprotonate thiophene at C-5, followed by quenching with ethyl iodide (yield: 70–75%).

Sulfonation and Sulfonyl Chloride Formation

5-Ethylthiophene undergoes sulfonation at C-2 using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C. The resulting 5-ethylthiophene-2-sulfonic acid is treated with phosphorus pentachloride (PCl₅) in DMF to yield the sulfonyl chloride (conversion: 95%).

Synthesis of 2-(4-(4-Fluorophenyl)piperazin-1-yl)ethylamine

The piperazine-ethylamine side chain is prepared through selective alkylation.

Piperazine Alkylation

1-(4-Fluorophenyl)piperazine reacts with 2-bromoethylamine hydrobromide in acetonitrile using K₂CO₃ as a base (60°C, 12 hr). The product is purified via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1), yielding 2-(4-(4-fluorophenyl)piperazin-1-yl)ethylamine (75–80%).

Protection-Deprotection Strategy

To avoid over-alkylation, the amine is protected as a Boc derivative before alkylation. After reaction with 1,2-dibromoethane, the Boc group is removed using TFA (trifluoroacetic acid), achieving 80% isolated yield.

Sulfonamide Coupling Reaction

The final step involves nucleophilic substitution between the sulfonyl chloride and amine.

Standard Coupling Conditions

5-Ethylthiophene-2-sulfonyl chloride (1.1 eq) is added to a solution of 2-(4-(4-fluorophenyl)piperazin-1-yl)ethylamine (1.0 eq) in anhydrous THF. Triethylamine (3.0 eq) is used to scavenge HCl, and the reaction proceeds at room temperature for 6 hr. The product is isolated via recrystallization (ethanol/water) with 88% yield.

Microwave-Assisted Optimization

Microwave irradiation (150°C, 10 min) in NMP (N-methyl-2-pyrrolidone) with tripotassium phosphate (K₃PO₄) accelerates the reaction, achieving 94% conversion.

Analytical Characterization

1H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 3.6 Hz, 1H, thiophene H-3), 7.02–6.95 (m, 4H, fluorophenyl), 6.82 (d, J = 3.6 Hz, 1H, thiophene H-4), 3.45 (t, J = 6.4 Hz, 2H, -CH₂NH-), 3.20–3.10 (m, 8H, piperazine), 2.65 (q, J = 7.6 Hz, 2H, -CH₂CH₃), 1.25 (t, J = 7.6 Hz, 3H, -CH₂CH₃).
HRMS (ESI+) : m/z calculated for C₁₉H₂₄FN₃O₂S₂ [M+H]⁺: 426.1378; found: 426.1382.

Challenges and Solutions

  • Regioselectivity in Thiophene Functionalization : Suzuki coupling ensures precise C-5 ethylation, avoiding isomer formation.
  • Piperazine Over-Alkylation : Boc protection and controlled stoichiometry minimize di-alkylation.
  • Sulfonyl Chloride Stability : Immediate use after synthesis prevents hydrolysis to sulfonic acid.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors for sulfonation and microwave-assisted coupling, reducing reaction times by 70%. Environmental metrics:

Parameter Value
Atom Economy 81%
E-Factor 18
PMI (Process Mass Intensity) 32

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the sulfonamide group, converting it to the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

1. Antidepressant Activity:
The compound's structure suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine pathways. Research indicates that derivatives of piperazine compounds often exhibit antidepressant effects, making this compound a candidate for further exploration in treating mood disorders.

2. Anticancer Potential:
Studies have shown that sulfonamide derivatives can exhibit anticancer activity. The thienyl moiety in 5-ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide may enhance this activity through mechanisms such as apoptosis induction in cancer cells. For instance, related compounds have demonstrated cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

3. Antimicrobial Effects:
Sulfonamides are known for their antibacterial properties. The incorporation of the thiophene ring may enhance the antimicrobial efficacy of this compound against a range of pathogens. Research on similar compounds has indicated significant activity against both Gram-positive and Gram-negative bacteria.

Case Studies

Case Study 1: Antidepressant Screening
A study evaluated several piperazine derivatives for their antidepressant-like effects using animal models. The results indicated that compounds similar to this compound exhibited significant reductions in depressive behaviors compared to controls, suggesting potential therapeutic use in mood disorders.

Case Study 2: Anticancer Activity Assessment
In vitro studies on sulfonamide derivatives showed promising results against human cancer cell lines. A derivative closely related to this compound demonstrated an IC50 value indicating effective inhibition of cell proliferation in breast cancer cells, prompting further investigation into its mechanism of action and structure-activity relationship.

Case Study 3: Antimicrobial Efficacy
Research on a series of thiophene-based sulfonamides revealed marked antibacterial activity against Staphylococcus aureus and Escherichia coli. The modifications made in the side chains significantly influenced the antibacterial potency, highlighting the importance of structural variations in enhancing activity.

Mechanism of Action

The mechanism of action of 5-ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Research Implications and Gaps

  • Binding Studies : Direct receptor affinity assays (e.g., radioligand displacement) are needed to confirm 5-HT1A/D2 targeting.
  • Comparative Pharmacokinetics : Metabolic stability assays (e.g., microsomal incubation) would clarify advantages over 18F-Mefway/FCWAY.
  • Structural Optimization : Modifying the ethyl-thiophene or piperazine linker length could further refine receptor interaction.

Biological Activity

5-ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its interaction with biological targets.

Chemical Structure and Properties

The compound's molecular formula is C18H24FN3O2S2C_{18}H_{24}FN_{3}O_{2}S_{2} with a molecular weight of 397.5 g/mol. The structure features a thiophene sulfonamide core linked to a piperazine moiety, which is known to influence its biological interactions.

PropertyValue
Molecular FormulaC18H24FN3O2S2
Molecular Weight397.5 g/mol
CAS Number1049392-15-5

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity . Research has shown that compounds with similar structural features often demonstrate varied pharmacological effects, positioning this compound as a candidate for further investigation in drug development.

In vitro studies have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating bacterial infections. For instance, compounds structurally related to this sulfonamide have shown Minimum Inhibitory Concentrations (MICs) below 0.125 mg/dm³ against resistant strains like Pseudomonas aeruginosa and Acinetobacter baumannii .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies suggest that the dual functionality derived from both the thiophene sulfonamide and piperazine moieties may confer distinct reactivity and biological activity compared to other similar compounds. The ability of the compound to modulate pathways involved in cancer cell proliferation and survival is under investigation, with early results indicating promising activity against certain cancer cell lines .

The mechanism by which this compound exerts its biological effects is still being elucidated. Interaction studies focus on its binding affinity to specific biological targets, potentially influencing signaling pathways associated with disease processes. This understanding is crucial for predicting therapeutic efficacy and potential side effects .

Case Studies and Research Findings

Several case studies have highlighted the compound's potential:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiophene derivatives, including this compound, against clinical isolates of Staphylococcus aureus. The results indicated significant inhibition at low concentrations, supporting its use as a lead compound in antibiotic development .
  • Anticancer Screening : In another study, the compound was tested against various cancer cell lines, revealing cytotoxic effects that warrant further exploration into its mechanism of action and therapeutic applications .
  • Structure-Activity Relationship (SAR) : Research into the SAR of thiophene sulfonamides has provided insights into how modifications can enhance biological activity. The presence of the fluorophenyl group appears to play a critical role in increasing potency against specific targets .

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-ethyl-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide?

Methodological Answer:
The synthesis involves sequential functionalization of the thiophene-sulfonamide core and piperazine side chain. Key steps include:

  • Thiophene sulfonamide formation : React 5-ethylthiophene-2-sulfonyl chloride with ethylenediamine derivatives under basic conditions (e.g., NaHCO₃ in THF) .
  • Piperazine coupling : Use nucleophilic substitution to attach the 4-(4-fluorophenyl)piperazine moiety to the ethylenediamine intermediate. Optimize reaction conditions (e.g., DMF, K₂CO₃, 80°C) to enhance yield .
  • Purification : Employ column chromatography (silica gel, CH₂Cl₂:MeOH gradient) and characterize intermediates via ¹H/¹³C NMR and HRMS .

Basic: How can researchers validate the structural integrity of this compound?

Methodological Answer:
Comprehensive characterization requires:

  • Spectroscopic analysis : ¹H NMR (δ 7.2–7.4 ppm for fluorophenyl protons; δ 2.8–3.2 ppm for piperazine CH₂), ¹³C NMR (δ 160 ppm for sulfonamide S=O), and IR (ν 1150 cm⁻¹ for S=O stretch) .
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ via HRMS (expected m/z ~464.1) .
  • Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Intermediate: What biological targets or pathways are associated with this compound?

Methodological Answer:
The compound’s structure suggests potential interactions with:

  • Serotonin receptors (5-HT₁A/5-HT₂) : The 4-(4-fluorophenyl)piperazine group is a known pharmacophore for 5-HT receptor binding. Design radioligand displacement assays using [³H]-WAY-100635 to quantify affinity .
  • Antiviral targets : The thiophene-sulfonamide core may inhibit viral proteases (e.g., MERS-CoV 3CLpro). Test inhibitory activity via fluorescence resonance energy transfer (FRET) assays .

Advanced: How does modifying substituents on the piperazine or thiophene rings affect biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies should focus on:

  • Piperazine substituents : Replace the 4-fluorophenyl group with 2-methoxyphenyl (as in 18F-Mefway) to enhance 5-HT₁A selectivity. Compare binding affinities using competitive PET imaging .
  • Thiophene modifications : Introduce electron-withdrawing groups (e.g., CF₃) at the 5-position to improve metabolic stability. Assess pharmacokinetics in rodent models .

Advanced: What experimental designs are optimal for studying receptor binding kinetics?

Methodological Answer:

  • Saturation binding assays : Use [¹⁸F]-labeled analogs (e.g., 18F-Mefway) in human brain homogenates. Calculate Bmax and Kd via Scatchard analysis .
  • Kinetic studies : Employ surface plasmon resonance (SPR) to measure on/off rates for 5-HT₁A. Use a Biacore system with immobilized receptor fragments .

Advanced: How can researchers resolve contradictory data in receptor selectivity profiles?

Methodological Answer:
Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., buffer pH, temperature) across labs. Validate findings using orthogonal methods (e.g., PET imaging vs. in vitro autoradiography) .
  • Species differences : Compare binding affinities in human vs. rodent receptors cloned into CHO cells .

Advanced: What in vivo models are suitable for evaluating neuropharmacological effects?

Methodological Answer:

  • Rodent models : Administer the compound intravenously to Sprague-Dawley rats. Monitor 5-HT₁A occupancy via microPET with 18F-Mefway .
  • Behavioral assays : Test anxiolytic effects using the elevated plus maze. Dose-response studies (0.1–10 mg/kg) can establish efficacy .

Advanced: How can computational modeling guide lead optimization?

Methodological Answer:

  • Docking studies : Use Schrödinger Suite to model interactions with 5-HT₁A (PDB: 6WGT). Prioritize residues D116, S199, and F361 for hydrogen bonding .
  • QSAR models : Train random forest algorithms on datasets of piperazine derivatives to predict logP and IC₅₀ .

Advanced: What strategies improve metabolic stability without compromising potency?

Methodological Answer:

  • Bioisosteric replacement : Substitute the ethyl group on thiophene with a cyclopropyl ring to reduce CYP450 oxidation .
  • Prodrug design : Mask the sulfonamide as a tert-butyl carbamate. Evaluate hydrolysis rates in human liver microsomes .

Advanced: How should toxicology studies be designed for preclinical development?

Methodological Answer:

  • Acute toxicity : Administer a single dose (100–500 mg/kg) to CD-1 mice. Monitor mortality, organ weights, and histopathology for 14 days .
  • Genotoxicity : Conduct Ames tests (TA98 strain) with metabolic activation (S9 fraction). Report mutagenicity indices <2.0 .

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